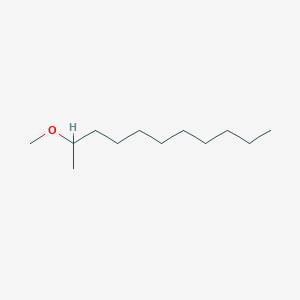
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol is a chemical compound with the molecular formula C27H56O8. It is a polyether alcohol, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is carried out under controlled conditions, often using a base catalyst like potassium hydroxide to facilitate the ring-opening polymerization of ethylene oxide. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired degree of polymerization and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers.
Substitution: Halides and esters.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biomolecules and as a stabilizer for proteins and enzymes.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The compound’s polyether structure allows it to form stable complexes with metal ions and other molecules, facilitating its use in catalysis and molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol
- 3,6,9,12,15,18,21-Heptaoxatetracosan-1-ol
- 3,6,9,12,15,18,21-Heptaoxatriacontan-1-ol
Uniqueness
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol is unique due to its specific molecular structure, which provides distinct physicochemical properties. Its higher molecular weight and increased number of ether linkages compared to similar compounds result in enhanced solubility, stability, and reactivity, making it particularly valuable in specialized applications.
Eigenschaften
CAS-Nummer |
92668-97-8 |
|---|---|
Molekularformel |
C27H56O8 |
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H56O8/c1-2-3-4-5-6-7-8-9-10-11-12-14-29-16-18-31-20-22-33-24-26-35-27-25-34-23-21-32-19-17-30-15-13-28/h28H,2-27H2,1H3 |
InChI-Schlüssel |
RKVQJLPCUPYDCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


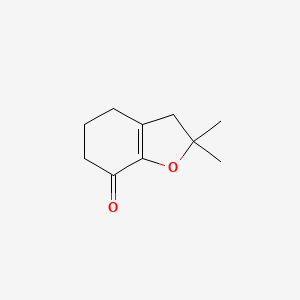
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
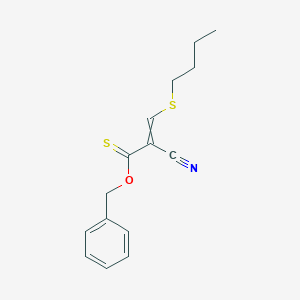
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
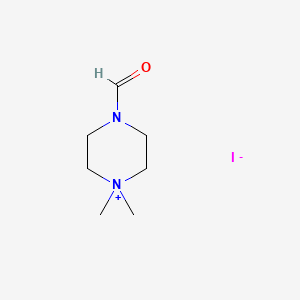
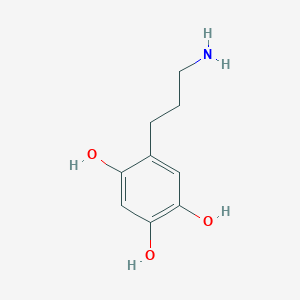
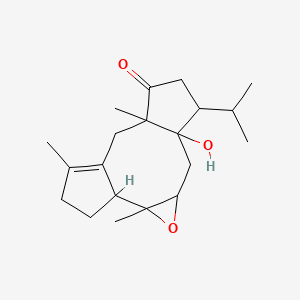

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)
